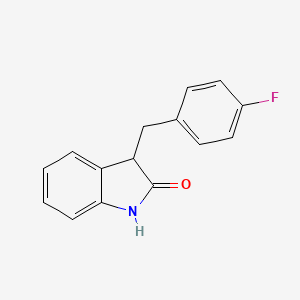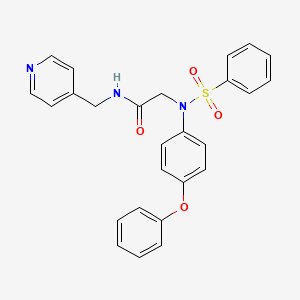![molecular formula C23H23N3O4S B5020614 2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5020614.png)
2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as MSAB, is a novel small molecule inhibitor that has shown promising results in various scientific research studies. This molecule is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in regulating gene expression and cellular processes.
作用机制
2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide selectively inhibits PRMT5, an enzyme that catalyzes the methylation of arginine residues on histones and other proteins. This methylation plays a critical role in regulating gene expression and cellular processes. By inhibiting PRMT5, this compound leads to the suppression of oncogenic pathways and the activation of tumor-suppressive pathways. Moreover, this compound has been shown to modulate the immune response by regulating the differentiation and function of T cells. The inhibition of PRMT5 by this compound also leads to the inhibition of viral replication by disrupting the methylation of viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. In cancer cells, this compound leads to the suppression of oncogenic pathways, such as the Wnt/β-catenin pathway, and the activation of tumor-suppressive pathways, such as the p53 pathway. In addition, this compound has been shown to modulate the immune response by regulating the differentiation and function of T cells. Moreover, this compound has been demonstrated to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus, making it a potential antiviral agent.
实验室实验的优点和局限性
One of the main advantages of 2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide is its selectivity for PRMT5, which makes it a potent and specific inhibitor of this enzyme. Moreover, this compound has been shown to have good pharmacokinetic properties, such as high solubility and stability. However, one of the main limitations of this compound is its low oral bioavailability, which limits its application in vivo. Moreover, this compound has been shown to have cytotoxic effects at high concentrations, which may limit its therapeutic application.
未来方向
There are several future directions for the research and development of 2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide. One of the main directions is the optimization of its pharmacokinetic properties, such as improving its oral bioavailability and reducing its toxicity. Moreover, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance its efficacy and reduce its side effects. Furthermore, the identification of biomarkers that predict the response to this compound may improve patient selection and treatment outcomes. Finally, the development of this compound derivatives with improved selectivity and potency may expand its therapeutic application.
合成方法
The synthesis of 2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis route is beyond the scope of this paper, but it has been described in several research articles. The final product is obtained as a white solid with high purity and yield.
科学研究应用
2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. The inhibition of PRMT5 by this compound leads to the suppression of oncogenic pathways and the activation of tumor-suppressive pathways, making it a promising candidate for cancer therapy. In addition, this compound has been shown to modulate the immune response by regulating the differentiation and function of T cells, making it a potential therapeutic agent for autoimmune disorders. Moreover, this compound has been demonstrated to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus, making it a potential antiviral agent.
属性
IUPAC Name |
2-[[2-(methanesulfonamido)benzoyl]amino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-31(29,30)26-21-14-8-6-12-19(21)23(28)25-20-13-7-5-11-18(20)22(27)24-16-15-17-9-3-2-4-10-17/h2-14,26H,15-16H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTZMKAFLWTKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-dimethyl-11-(5-nitro-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5020542.png)

![1-(4-{[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-thienyl)ethanone](/img/structure/B5020557.png)
![5-[(5-iodo-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5020566.png)
![3-methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5020587.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5020592.png)
![methyl {[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5020596.png)
![1-[3-(4-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5020599.png)

![N-(2-hydroxy-1,1-dimethylethyl)-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5020609.png)



![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5020642.png)